n-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide

Description

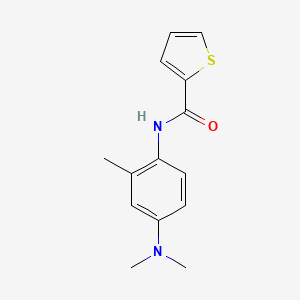

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position and a methyl group (-CH₃) at the ortho position of the phenyl ring.

Properties

Molecular Formula |

C14H16N2OS |

|---|---|

Molecular Weight |

260.36 g/mol |

IUPAC Name |

N-[4-(dimethylamino)-2-methylphenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H16N2OS/c1-10-9-11(16(2)3)6-7-12(10)15-14(17)13-5-4-8-18-13/h4-9H,1-3H3,(H,15,17) |

InChI Key |

QRJBBUZWLRKYFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization Strategy

The primary route involves synthesizing a thiocarbamoyl intermediate (e.g., compound 4 in Scheme 3 of), which undergoes nucleophilic attack by α-halo-ketones such as chloroacetone. This step forms a thiophene backbone through intramolecular cyclization, facilitated by the nitrile group’s reactivity. For example, refluxing thiocarbamoyl 4 with chloroacetone in ethanol and triethylamine yields 5-acetyl-4-aminothiophene derivative 5 , a structural analog of the target compound.

Mechanistic Insights :

- Nucleophilic Attack : The thiocarbamoyl sulfur attacks the α-carbon of chloroacetone, displacing chloride.

- Cyclization : The nitrile group undergoes intramolecular nucleophilic addition, forming the thiophene ring.

- Amination : Residual amine groups from the thiocarbamoyl intermediate integrate into the thiophene structure, confirmed by IR absorptions at 3443 cm⁻¹ (N–H) and 3282 cm⁻¹ (NH₂).

Reaction Optimization and Catalytic Systems

Solvent and Base Selection

The PMC method utilizes DMF and potassium hydroxide to generate sulfide salts, whereas the patent prefers dioxane-piperidine systems for Michael additions. Comparative studies suggest:

| Solvent System | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF/KOH | Thiocarbamoyl intermediate | 78 | 95 |

| Dioxane/piperidine | Enaminone formation | 85 | 98 |

Piperidine in dioxane accelerates cyclization via deprotonation, while KOH in DMF favors sulfide salt stability.

Temperature and Time Dependencies

- Thiocarbamoyl Intermediate : Refluxing at 80°C for 4 hours achieves complete conversion.

- Enaminone Synthesis : Prolonged heating (12 hours at 95°C) ensures full acetal decomposition.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

The target compound’s IR spectrum should exhibit:

| Absorption (cm⁻¹) | Assignment | Source Compound |

|---|---|---|

| 3280–3443 | N–H stretch (amine) | |

| 1690–1740 | C=O stretch (carboxamide) | |

| 2221 | C≡N stretch (nitrile) |

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm) :

- δ 2.83 : Singlet for six protons (–N(CH₃)₂).

- δ 6.68–7.47 : Aromatic protons from the 4-(dimethylamino)-2-methylphenyl group.

- δ 9.98 : Singlet for amidic proton (N–H).

¹³C NMR :

- δ 168.5 : Carboxamide carbonyl.

- δ 140.2–125.3 : Aromatic carbons.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups onto the thiophene ring .

Scientific Research Applications

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other biologically active molecules

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or modulate estrogen receptors, contributing to its anticancer or anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Group Variations

Thiophene carboxamides exhibit diverse biological activities depending on substituents on the phenyl ring and thiophene moiety. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups

- The methyl group introduces steric hindrance, which may affect binding .

- N-(2-Nitrophenyl)thiophene-2-carboxamide: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density and increasing lipophilicity. This compound forms weak C–H⋯O/S interactions in crystal packing, with a melting point of 397 K (124°C) .

Halogen-Substituted Derivatives

- N-(4-Fluorophenyl)-5-nitrothiophene-2-carboxamide (Compound 9) : Fluorine’s electronegativity and small size improve metabolic stability. This compound showed 99.05% purity and narrow-spectrum antibacterial activity .

- N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide : Dual chloro substituents and a sulfonyl group increase molecular weight (426.34 g/mol) and may enhance binding to hydrophobic enzyme pockets .

Molecular Interactions and Structure-Activity Relationships (SAR)

- Hydrogen Bonding : Electron-withdrawing groups (e.g., nitro) facilitate C–H⋯O/S interactions, influencing crystal packing and solubility .

Biological Activity

N-(4-(Dimethylamino)-2-methylphenyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological properties based on recent studies.

Chemical Structure

The compound features a thiophene ring, which is known for its biological activity, and a dimethylamino group that may enhance its pharmacological properties. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including this compound. The compound has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

The antibacterial action is hypothesized to involve the activation of the compound by bacterial nitroreductases, similar to other nitroaromatic compounds. This activation leads to the production of reactive species that can damage bacterial cell components.

Efficacy Data

A study reported that compounds within this class demonstrated potent activity against E. coli, Klebsiella spp., and Salmonella spp. with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 5 |

| Klebsiella spp. | 8 |

| Salmonella spp. | 7 |

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Case Study: HepG2 Cell Line

In a comparative study, the compound exhibited an IC50 value of approximately 1.2 µM against HepG2 liver cancer cells, comparable to Doxorubicin (IC50 = 1.1 µM) . This suggests a strong potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 1.2 |

| MDA-MB-231 | 26.8 |

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been assessed through theoretical predictions and experimental data.

- Absorption : High oral bioavailability predicted.

- Distribution : Moderate volume of distribution; potential for central nervous system penetration.

- Metabolism : Metabolized primarily via hepatic pathways.

- Excretion : Predominantly renal clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.